molecular formula C20H22BrNO2 B2554674 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide CAS No. 2034464-87-2

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide

Cat. No.: B2554674
CAS No.: 2034464-87-2
M. Wt: 388.305
InChI Key: YQPLQYKXGOLGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is a high-purity synthetic organic compound intended for research and development applications. This propanamide derivative features a 2-bromophenyl moiety and a 2-cyclopropyl-2-hydroxy-2-phenylethyl group, making it a compound of interest for [mention potential areas, e.g., medicinal chemistry, neuroscience, or pharmacology]. Its structural characteristics suggest potential for investigating [mention potential mechanisms or targets, e.g., receptor binding affinities, enzyme inhibition, or as a synthetic intermediate]. Researchers can utilize this compound to explore its physicochemical properties and biological activity in vitro. All materials are strictly for research use only (RUO) and are not intended for human consumption, diagnostic, or therapeutic purposes. Researchers should conduct all necessary safety assessments and literature reviews before handling this compound. For complete handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c21-18-9-5-4-6-15(18)10-13-19(23)22-14-20(24,17-11-12-17)16-7-2-1-3-8-16/h1-9,17,24H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPLQYKXGOLGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CCC2=CC=CC=C2Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a bromophenyl moiety and a cyclopropyl group, which contribute to its unique biological activity. The presence of a hydroxyl group enhances its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that compounds with sulfonamide groups, similar to this compound, exhibit notable anti-inflammatory effects. In vitro studies have shown that derivatives can inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation. For instance, certain cyclic imides demonstrated up to 82.9% edema inhibition compared to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparative Anti-inflammatory Activity

Compound% Edema InhibitionReference Drug Comparison
3-(2-bromophenyl)-...TBDTBD
Celecoxib85.6%Standard
Diclofenac83.4%Standard

Cytotoxic Effects

In vitro assessments reveal that this compound may also exhibit cytotoxic properties against various cancer cell lines. A study highlighted the cytotoxicity of related sulfonamide derivatives, with some showing significant growth inhibition in cancer cell lines at concentrations of 10 μM . The positive cytotoxic effects were measured against imatinib as a reference.

Table 2: Cytotoxicity Data

CompoundPositive Cytotoxic Effects (PCE)Reference Drug Comparison
3-(2-bromophenyl)-...TBDTBD
Imatinib20/59Standard

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in inflammatory pathways. The interactions with COX enzymes suggest a pathway where the compound modulates prostaglandin synthesis, thereby influencing inflammation and pain responses.

Case Studies and Research Findings

  • Study on COX Inhibition : A series of experiments demonstrated that compounds similar to this compound significantly inhibited COX enzymes in vitro, leading to decreased inflammatory responses in animal models .
  • Cytotoxicity Assessment : In a comprehensive evaluation involving the NCI 59 cell line panel, derivatives showed varying degrees of cytotoxicity, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to other propanamide derivatives with distinct substituents and biological activities:

Compound Name Key Substituents Biological Target Activity/Notes Reference ID
3-(2-Bromophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide 2-bromophenyl, cyclopropyl, hydroxyl Hypothesized: GLUT4/AChE Potential modulator of glucose metabolism or AChE inhibition (structural inference) N/A
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide Pyridyl, biphenylmethyl Acetylcholinesterase Top-scored in docking studies for AChE inhibition
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) 4-methoxyphenyl, propargyl Synthetic intermediate Chemoenzymatic synthesis; no direct bioactivity reported
(S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) Indole, cyclooctyl, butylamino Not specified Focus on synthetic methodology; indole may target neurotransmitter receptors
N-(3-(3-(4-fluorophenyl)propyl)benzyl)-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide 4-fluorophenyl, methoxyphenyl, pyridyl GLUT4 Confirmed GLUT4 binding in myeloma cells; modulates glucose disposal

Key Observations :

  • Bromine vs. Fluorine/Methoxy : The 2-bromophenyl group in the target compound is bulkier and more electronegative than the 4-fluorophenyl or 2-methoxyphenyl groups in GLUT4-targeting analogs . This may enhance binding affinity but reduce metabolic stability compared to smaller halogens.
  • Cyclopropyl vs.
  • Hydroxyl Group : The 2-hydroxy moiety in the target compound is absent in most analogs, suggesting unique hydrogen-bonding interactions with targets like GLUT4 or AChE .

Target-Specific Activity Comparisons

GLUT4 Modulation

The compound N-(3-(3-(4-fluorophenyl)propyl)benzyl)-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide demonstrated GLUT4 binding in myeloma cells, analogous to ritonavir’s inhibition of glucose uptake . The target compound’s 2-bromophenyl group may similarly interact with GLUT4’s hydrophobic pockets, but its larger size could hinder access compared to the 4-fluorophenyl analog.

Acetylcholinesterase (AChE) Inhibition

Propanamide derivatives like ZINC72065926 (N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide) showed high docking scores for AChE inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.